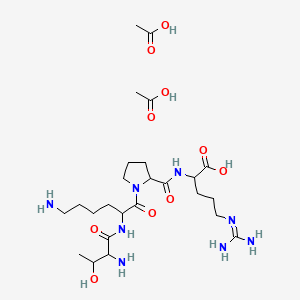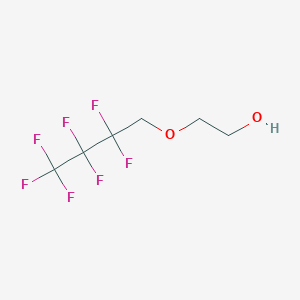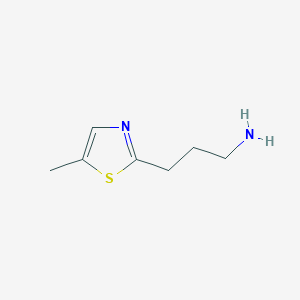
3-Propoxy-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxy-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a propoxy group and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxy-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with propyl alcohol under acidic conditions
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes optimized reaction conditions to ensure high yield and purity. The process may involve the use of palladium or platinum catalysts to facilitate the hydrogenation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and propoxy groups influence the reactivity of the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Propoxy-5-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the effects of trifluoromethyl and propoxy groups on biological activity.
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific desired characteristics.
Mécanisme D'action
The mechanism by which 3-Propoxy-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The propoxy group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-Isopropoxy-5-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)aniline
- 3-Ethoxy-5-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 3-Propoxy-5-(trifluoromethyl)aniline offers a unique balance of lipophilicity and reactivity. The propoxy group provides a distinct steric and electronic environment, which can influence the compound’s chemical behavior and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
3-propoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6H,2-3,14H2,1H3 |
Clé InChI |
BOTIMGBOPORRAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)




